N-(4-chloro-2-hydroxyphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide
Description
N-(4-chloro-2-hydroxyphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group, a pyrrolidine ring, and a sulfonylbutanamide moiety, which contribute to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
N-(4-chloro-2-hydroxyphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c15-11-5-6-12(13(18)10-11)16-14(19)4-3-9-22(20,21)17-7-1-2-8-17/h5-6,10,18H,1-4,7-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHVRPFQGBHTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-hydroxyphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the 4-chloro-2-hydroxyphenyl intermediate.
Introduction of the Pyrrolidine Ring:
Sulfonylation: The final step involves the sulfonylation of the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-hydroxyphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-hydroxyphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-hydroxyphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
